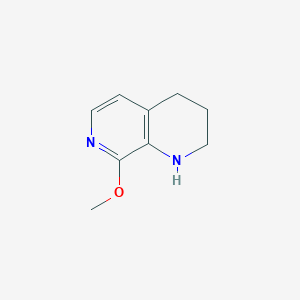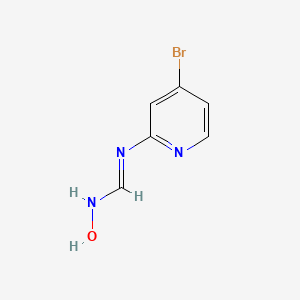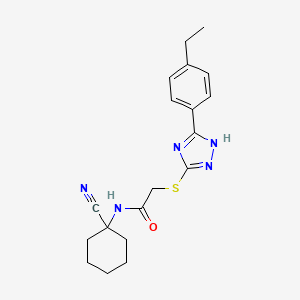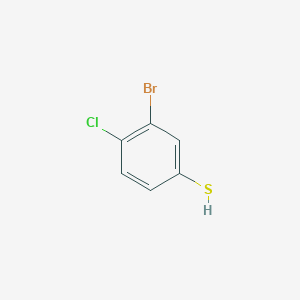
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is an organic compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.2 g/mol It is a derivative of naphthyridine, a bicyclic compound containing nitrogen atoms in its structure
Vorbereitungsmethoden
The synthesis of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a manganese catalyst in the presence of tert-butoxide and tetrahydrofuran (THF) as a solvent . The reaction is carried out under an inert atmosphere, such as argon, and involves hydrogenation at elevated temperatures (e.g., 120°C) for an extended period (e.g., 16 hours) . Industrial production methods may involve similar catalytic processes but optimized for larger scale and higher efficiency.
Analyse Chemischer Reaktionen
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Hydrogenation reactions can reduce the compound to form tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting bacterial infections due to its potential as a FabI inhibitor.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic properties.
Biological Research: It is used in studies exploring the biological activity of naphthyridine derivatives, including their antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, as a FabI inhibitor, it interferes with the bacterial fatty acid synthesis pathway, thereby exhibiting antibacterial activity . The compound binds to the active site of the enzyme, inhibiting its function and leading to the disruption of bacterial cell membrane synthesis.
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,2,3,4-Tetrahydro-1,8-naphthyridine: Similar in structure but differs in the position of the methoxy group, affecting its chemical reactivity and biological activity.
1,6-Naphthyridine: Known for its anticancer properties, this compound has a different nitrogen arrangement, leading to distinct pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h4,6,10H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGWAHAKQIOSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2803398.png)



![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2803404.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2803406.png)


![2-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2803412.png)


![2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2803415.png)

![8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803420.png)
